
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound It consists of a naphthalene ring substituted with a methyl group at the 4-position, a phenyl group, and an oxo group attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of 4-methylnaphthalene with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its phosphine oxide group can act as a nucleophile, participating in various chemical reactions that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the naphthalene ring.
Methylphenylphosphine oxide: Similar but without the naphthalene substitution.
Diphenylphosphine oxide: Contains two phenyl groups instead of a naphthalene ring.
Uniqueness
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
103130-17-2 |
|---|---|
Molecular Formula |
C18H17OP |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-methyl-4-[methyl(phenyl)phosphoryl]naphthalene |
InChI |
InChI=1S/C18H17OP/c1-14-12-13-18(17-11-7-6-10-16(14)17)20(2,19)15-8-4-3-5-9-15/h3-13H,1-2H3 |
InChI Key |
BOONCSJQADLPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)P(=O)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



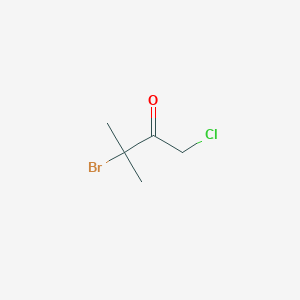
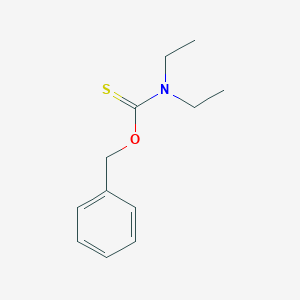
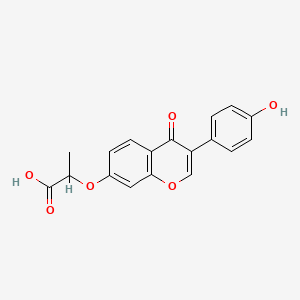
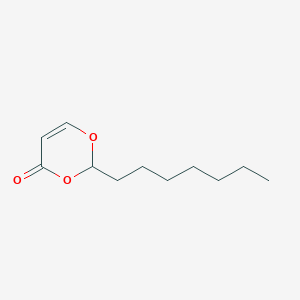
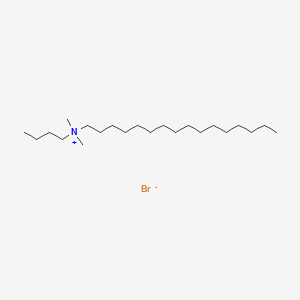
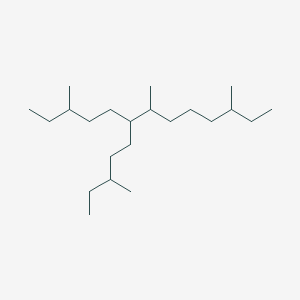
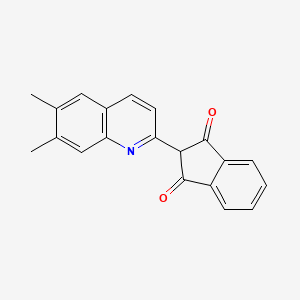
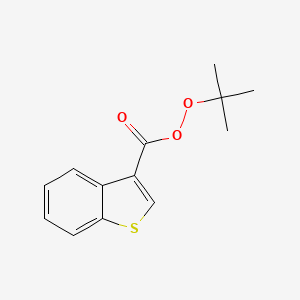
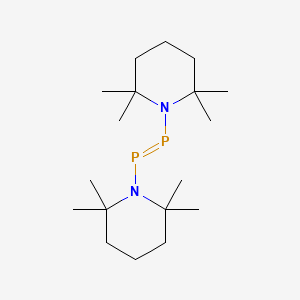
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
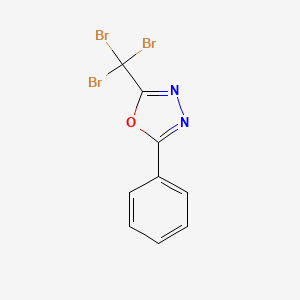
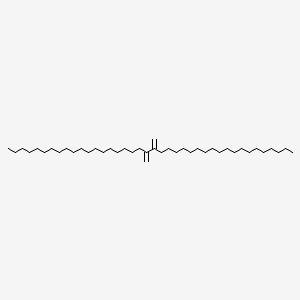
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
